Ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate
CAS No.:
Cat. No.: VC17438629
Molecular Formula: C8H8N2O5
Molecular Weight: 212.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N2O5 |
|---|---|
| Molecular Weight | 212.16 g/mol |
| IUPAC Name | ethyl 5-nitro-4-oxo-1H-pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H8N2O5/c1-2-15-8(12)5-3-9-4-6(7(5)11)10(13)14/h3-4H,2H2,1H3,(H,9,11) |
| Standard InChI Key | HOEKLRNNFXFEBP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CNC=C(C1=O)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a partially saturated pyridine ring (1,4-dihydropyridine), which adopts a boat-like conformation due to the non-planar arrangement of the nitrogen atom and adjacent substituents. The nitro group at position 5 introduces strong electron-withdrawing effects, polarizing the ring system and enhancing reactivity toward nucleophilic attack. The ethyl ester moiety at position 3 contributes to solubility in organic solvents, facilitating its use in synthetic applications.
Key Structural Features:
-
Nitro Group (Position 5): Stabilizes the dihydropyridine ring through resonance and inductive effects.
-
4-Oxo Group: Participates in keto-enol tautomerism, influencing hydrogen-bonding interactions in crystalline states.
-
Ethyl Carboxylate (Position 3): Provides a handle for further functionalization via ester hydrolysis or transesterification.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.16 g/mol |
| CAS Number | VCID: VC17438629 |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
| Stability | Sensitive to light and moisture; requires storage at 2–8°C |
The compound’s nitro and ester groups render it moderately polar, with preferential solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies recommend inert-atmosphere storage to prevent decomposition via hydrolysis or nitro group reduction.
Synthesis and Preparation
General Synthetic Strategies
While explicit protocols for Ethyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate are scarce, analogous dihydropyridines are typically synthesized via:
-
Condensation Reactions: Between β-keto esters and aldehydes in the presence of ammonium acetate.
-
Cyclization: Under acidic or basic conditions to form the dihydropyridine ring.
-
Nitration: Introduction of the nitro group using nitric acid or nitronium tetrafluoroborate.
A plausible route involves the Hantzsch dihydropyridine synthesis, modified to accommodate nitration at position 5. For example, ethyl acetoacetate could react with a nitro-substituted aldehyde under refluxing ethanol, followed by oxidation to install the 4-oxo group.
Industrial-Scale Production
Industrial manufacturing employs automated batch reactors with stringent control over:
-
Temperature: 60–80°C to optimize cyclization kinetics.
-
pH: Maintained near neutrality to prevent ester hydrolysis.
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures yields >95% purity.
Applications in Organic Synthesis
Intermediate for Heterocyclic Systems
The compound serves as a versatile precursor for:
-
Pyridine Derivatives: Oxidation of the dihydropyridine ring yields fully aromatic pyridines, valuable in agrochemicals.
-
Fused Ring Systems: Cyclocondensation with diamines produces quinazolines, which exhibit antimicrobial activity.
Pharmaceutical Building Block
Though direct bioactivity data are lacking, structural analogs demonstrate:
-
Calcium Channel Modulation: Dihydropyridines like nifedipine block L-type calcium channels, suggesting potential antihypertensive applications.
-
Anticancer Activity: Nitro groups in heterocycles often enhance DNA intercalation or topoisomerase inhibition.
Biological Activity and Mechanisms
Hypothesized Pharmacological Effects
-
Antimicrobial Action: Nitro groups in similar compounds disrupt microbial electron transport chains.
-
Antioxidant Capacity: The enolic 4-oxo group may scavenge free radicals, mitigating oxidative stress.
Research Limitations
Current gaps include:
-
In Vivo Toxicity Profiles: No data on LD₅₀ or chronic exposure effects.
-
Target Identification: Unclear whether activity stems from parent compound or metabolites.
Future Research Directions
Synthetic Chemistry Innovations
-
Flow Chemistry: Continuous synthesis to improve yield and reduce waste.
-
Catalytic Nitration: Replace traditional nitrating agents with heterogeneous catalysts for greener synthesis.
Pharmacological Exploration
-
High-Throughput Screening: Identify lead structures for hypertension or cancer therapy.
-
Structure-Activity Relationships (SAR): Systematically vary substituents to optimize potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume